molecular formula C20H30N4O9S2 B611075 Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate CAS No. 127062-22-0

Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate

Cat. No. B611075
M. Wt: 534.599
InChI Key: UQZHJQWIISKTJN-YALINYFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate” is a chemical compound . It is also known as Sulfo-NHS-LC-Biotin sodium .


Molecular Structure Analysis

The molecular formula of this compound is C20H29N4NaO9S2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 556.58500 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the search results .

Scientific Research Applications

  • Scientific Field: Biochemistry
    • Application Summary : This compound, also known as 3-(N-Maleimidopropionyl)-biocytin (MPB), is a versatile thiol-specific biotinylating reagent . It is specific for sulfhydryl groups or reduced disulfide bonds and will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5 .
    • Methods of Application : This probe can be used in combination with the appropriate avidin- or streptavidin-conjugated markers (i.e., fluorescent, enzyme-conjugated, etc.) . MPB can be used to detect protein sulfhydryl groups on dot blots with sensitivities in the femtomole range . It can be utilized for cell sorting, enzyme immunoassay, protein blotting, and various cytochemical procedures .
    • Results or Outcomes : The use of MPB has been demonstrated in the detection of protein sulfhydryl groups on dot blots with sensitivities in the femtomole range .
  • Scientific Field: Cell Biology

    • Application Summary : This compound can be utilized for cell sorting . Cell sorting is a method used to separate specific cells from a mixture of cells. The cells can be distinguished by their physical or biochemical characteristics.
    • Methods of Application : The compound can be used in combination with the appropriate avidin- or streptavidin-conjugated markers (i.e., fluorescent, enzyme-conjugated, etc.) . The labeled cells can then be sorted using a cell sorter.
    • Results or Outcomes : The use of this compound in cell sorting can help in the isolation of a specific type of cells from a mixture, which can be crucial in various biological and medical research .
  • Scientific Field: Immunoassay

    • Application Summary : This compound can be used in enzyme immunoassays . Enzyme immunoassays are biochemical tests that use antibodies and color change to identify a substance.
    • Methods of Application : The compound can be used to label the target substance. The labeled substance can then be detected using an appropriate detection system .
    • Results or Outcomes : The use of this compound in enzyme immunoassays can enhance the sensitivity and specificity of the assay .
  • Scientific Field: Protein Blotting

    • Application Summary : This compound can be used in protein blotting . Protein blotting is a method used to transfer proteins onto a membrane after gel electrophoresis, allowing for specific proteins to be identified.
    • Methods of Application : The compound can be used to label the target proteins. The labeled proteins can then be detected using an appropriate detection system .
    • Results or Outcomes : The use of this compound in protein blotting can enhance the sensitivity and specificity of the assay .
  • Scientific Field: Cytochemical Procedures

    • Application Summary : This compound can be utilized for various cytochemical procedures . Cytochemistry is the branch of chemistry that deals with the chemical constitution and activities of the cell.
    • Methods of Application : The compound can be used to label specific cellular components. The labeled components can then be detected using an appropriate detection system .
    • Results or Outcomes : The use of this compound in cytochemical procedures can enhance the sensitivity and specificity of the assay .

properties

IUPAC Name

sodium;1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1/t12-,13-,14?,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWLCLUQNFDIS-GTSONSFRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N4NaO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate

CAS RN

127062-22-0
Record name Sulphosuccinimidyl-6-(biotinamido)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.